Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
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Overview
Description
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine: is a derivative of serine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. The compound also features a 2-chlorophenyl group attached to the oxygen atom of the serine side chain. This compound is primarily used in peptide synthesis as a building block due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine typically involves the protection of the serine amino group with the Fmoc group. This is followed by the introduction of the 2-chlorophenyl group to the hydroxyl group of serine. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine undergoes various chemical reactions, including:
Substitution Reactions: The 2-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, exposing the free amino group for further reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is a standard reagent for Fmoc deprotection.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the 2-chlorophenyl group.
Deprotection Reactions: The free amino form of the compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is widely used in peptide synthesis as a building block
Biology: In biological research, this compound is used to study protein interactions and functions. It serves as a tool for modifying peptides and proteins to investigate their roles in various biological processes.
Medicine: The compound is used in the development of peptide-based drugs. Its ability to introduce specific functional groups into peptides makes it valuable for designing drugs with improved efficacy and stability.
Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides for various applications, including pharmaceuticals, cosmetics, and biotechnology.
Mechanism of Action
The mechanism of action of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The 2-chlorophenyl group can be modified to introduce specific functional groups into the peptide, enhancing its properties. The compound interacts with various molecular targets and pathways, depending on the functional groups introduced and the peptide’s intended function.
Comparison with Similar Compounds
Fmoc-L-2-chlorophenylalanine: Similar in structure but with a phenylalanine backbone instead of serine.
Fmoc-L-2-chlorophenylglycine: Similar but with a glycine backbone.
Fmoc-L-2-chlorophenylthreonine: Similar but with a threonine backbone.
Uniqueness: Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is unique due to its specific combination of the Fmoc protecting group, the 2-chlorophenyl group, and the serine backbone
Properties
IUPAC Name |
(2S)-3-(2-chlorophenoxy)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5/c1-27(22(24(28)29)15-31-23-13-7-6-12-21(23)26)25(30)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-13,20,22H,14-15H2,1H3,(H,28,29)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUODHMPQPULT-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(COC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](COC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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